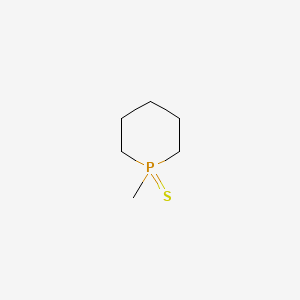
1-Methyl-1lambda~5~-phosphinane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1lambda~5~-phosphinane-1-thione is an organophosphorus compound with the molecular formula C6H13PS. This compound is characterized by the presence of a phosphorus atom bonded to a sulfur atom, forming a thione group. It is a member of the phosphinane family, which are six-membered ring compounds containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl-1lambda~5~-phosphinane-1-thione typically involves the reaction of 1-methylphosphinane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thione compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
1-Methyl-1lambda~5~-phosphinane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-1lambda~5~-phosphinane-1-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1lambda~5~-phosphinane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes related to oxidative stress.
Comparación Con Compuestos Similares
1-Methyl-1lambda~5~-phosphinane-1-thione can be compared with other similar compounds, such as:
1-Methylphosphinane 1-sulfide: This compound has a similar structure but contains a sulfide group instead of a thione group.
1-Methyl-2-Imidazolidinethione: Another thione-containing compound with different ring structure and properties
Propiedades
Número CAS |
1661-16-1 |
|---|---|
Fórmula molecular |
C6H13PS |
Peso molecular |
148.21 g/mol |
Nombre IUPAC |
1-methyl-1-sulfanylidene-1λ5-phosphinane |
InChI |
InChI=1S/C6H13PS/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 |
Clave InChI |
BTZCTTNAKBLUAW-UHFFFAOYSA-N |
SMILES canónico |
CP1(=S)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
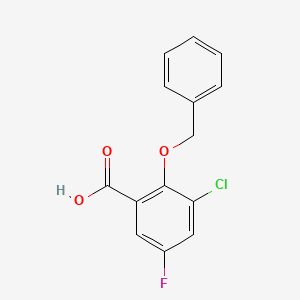
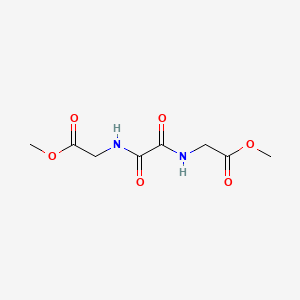
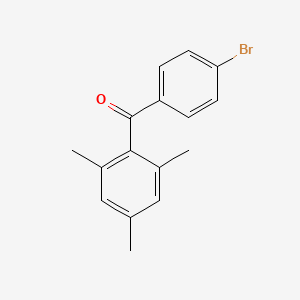
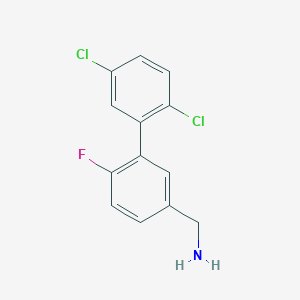

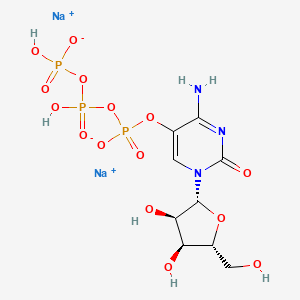

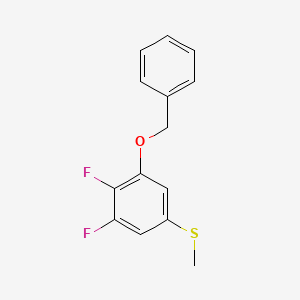
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

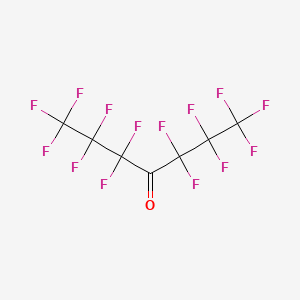
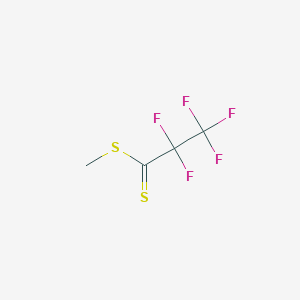
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
